![molecular formula C32H21F3N2O B2911552 2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole CAS No. 1022404-20-1](/img/structure/B2911552.png)
2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a naphthalene ring, two phenyl groups, and a trifluoromethoxyphenyl group attached to the imidazole core
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of complexes with metal ions . The exact interaction of this compound with its targets would need further investigation.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The exact pathways affected by this compound would need further investigation.
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which could influence their absorption and distribution . The exact pharmacokinetic properties of this compound would need further investigation.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, which would result in various molecular and cellular effects . The exact effects of this compound would need further investigation.
Action Environment
Factors such as ph and temperature could potentially influence the action of imidazole compounds . The exact influence of environmental factors on this compound would need further investigation.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Cellular Effects
It is known that imidazole derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthylamine, benzil, and 4-(trifluoromethoxy)benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The phenyl and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or naphthalene rings.
Scientific Research Applications
2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole: Similar in structure but with different substituents on the phenyl ring.
N1-(Naphthalen-1-yl)-N1,N4-diphenyl-N4-(4-(triphenylsilyl)phenyl)naphthalene-1,4-diamine: Contains a naphthalene and phenyl groups but with different functional groups.
Uniqueness
2-Naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions and stability.
Properties
IUPAC Name |
2-naphthalen-1-yl-4,5-diphenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H21F3N2O/c33-32(34,35)38-26-20-18-25(19-21-26)37-30(24-13-5-2-6-14-24)29(23-11-3-1-4-12-23)36-31(37)28-17-9-15-22-10-7-8-16-27(22)28/h1-21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCJGBYCTVSHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC(F)(F)F)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2911469.png)
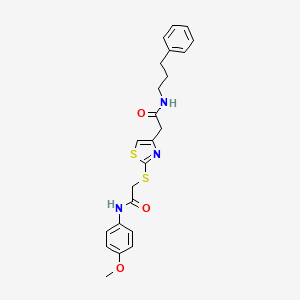
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-1,2-thiazole-5-carboxamide](/img/structure/B2911475.png)
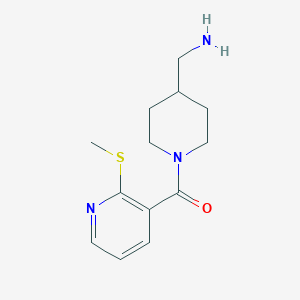
![5-Oxa-9-azaspiro[3.5]nonane](/img/structure/B2911477.png)
![(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid;hydrochloride](/img/structure/B2911479.png)
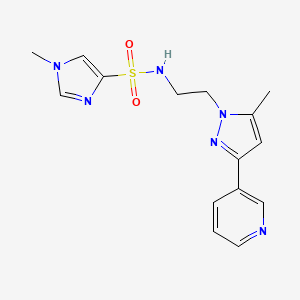
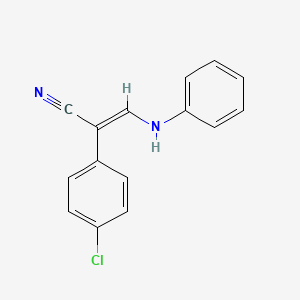
![3-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B2911483.png)
![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2911485.png)
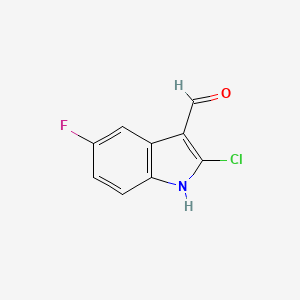

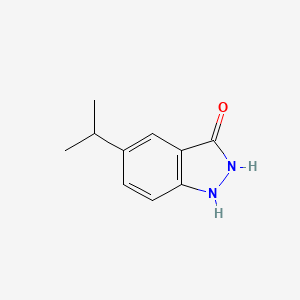
![N'-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide](/img/structure/B2911492.png)
